molecular formula C7H8O3S B095467 methyl 2-(furan-2-ylsulfanyl)acetate CAS No. 16003-16-0

methyl 2-(furan-2-ylsulfanyl)acetate

Cat. No.: B095467
CAS No.: 16003-16-0
M. Wt: 172.2 g/mol
InChI Key: PZXUQUVMTNDLBH-UHFFFAOYSA-N
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Description

methyl 2-(furan-2-ylsulfanyl)acetate is an organic compound with the molecular formula C7H8O3S. It is an ester derived from acetic acid and 2-furanylthiol. This compound is known for its unique structure, which combines the properties of both acetic acid and furan rings, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-furanylthio)-, methyl ester typically involves the esterification of acetic acid with 2-furanylthiol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid, (2-furanylthio)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(furan-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

methyl 2-(furan-2-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of acetic acid, (2-furanylthio)-, methyl ester involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release acetic acid and 2-furanylthiol. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, dichloro-, methyl ester: This compound has a similar ester structure but with dichloro substituents, leading to different chemical properties.

    Isobutyl acetate: Another ester with a different alkyl group, used primarily in the flavor and fragrance industry.

    Ethyl acetate: A common ester used as a solvent in various chemical reactions.

Uniqueness

methyl 2-(furan-2-ylsulfanyl)acetate is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

CAS No.

16003-16-0

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

IUPAC Name

methyl 2-(furan-2-ylsulfanyl)acetate

InChI

InChI=1S/C7H8O3S/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

PZXUQUVMTNDLBH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=CC=CO1

Canonical SMILES

COC(=O)CSC1=CC=CO1

Key on ui other cas no.

16003-16-0

Origin of Product

United States

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